molecular formula C9H9N3O3S B14805661 3-Cyano-5-cyclopropoxypyridine-2-sulfonamide

3-Cyano-5-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14805661
M. Wt: 239.25 g/mol
InChI Key: VCJJMPBAIVNPTQ-UHFFFAOYSA-N
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Description

3-Cyano-5-cyclopropoxypyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers. This compound features a cyano group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of 3-cyanopyridine-2-sulfonamide with cyclopropyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-cyclopropoxypyridine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-cyclopropoxypyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

3-cyano-5-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C9H9N3O3S/c10-4-6-3-8(15-7-1-2-7)5-12-9(6)16(11,13)14/h3,5,7H,1-2H2,(H2,11,13,14)

InChI Key

VCJJMPBAIVNPTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)S(=O)(=O)N)C#N

Origin of Product

United States

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